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2-Methylbenzothiazole-6-boronic acid Documentation Hub

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  • Product: 2-Methylbenzothiazole-6-boronic acid
  • CAS: 866332-18-5

Core Science & Biosynthesis

Foundational

Precision Synthesis of 2-Methylbenzothiazole-6-boronic Acid

Executive Summary & Strategic Value 2-Methylbenzothiazole-6-boronic acid (CAS: 306935-05-7) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Methylbenzothiazole-6-boronic acid (CAS: 306935-05-7) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors, imaging agents (e.g., amyloid-beta probes), and complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.

While structurally simple, the synthesis of this compound presents a specific chemoselective challenge: the acidity of the C2-methyl protons . In standard organometallic protocols (e.g., lithiation), the lateral deprotonation of the C2-methyl group competes with the desired halogen-metal exchange at the C6 position.

This guide prioritizes the Palladium-Catalyzed Miyaura Borylation as the primary, scalable, and self-validating route, as it circumvents the pKa limitations of the methyl group. A secondary cryogenic lithiation protocol is provided for context but flagged with critical control parameters.

Retrosynthetic Analysis & Disconnection Strategy

The strategic disconnection relies on installing the boronyl moiety onto the pre-formed benzothiazole core. The choice of precursor (6-bromo vs. 6-iodo) and method (Pd-catalysis vs. Li-exchange) dictates the purity profile.

Retrosynthesis Target 2-Methylbenzothiazole-6-boronic acid PinEster Pinacol Ester Intermediate (Stable, Isolable) PinEster->Target Hydrolysis (NaIO4/HCl) Precursor 6-Bromo-2-methylbenzothiazole (Commercially Available) Precursor->PinEster Miyaura Borylation (Pd(dppf)Cl2, B2pin2) LiInt 6-Lithio Intermediate (Unstable > -70°C) Precursor->LiInt Li-Hal Exchange (n-BuLi, -78°C) SideRxn Lateral Lithiation Species (C2-CH2-Li) Precursor->SideRxn Competing Deprotonation (if T > -70°C) LiInt->Target Borate Trap (B(OiPr)3)

Figure 1: Retrosynthetic logic highlighting the preferred Miyaura route (Green) versus the riskier Lithiation route (Red).

Critical Mechanistic Considerations

The C2-Methyl Acidity Trap

The protons on the C2-methyl group of benzothiazole are relatively acidic (


 in DMSO). Strong bases like 

-butyllithium can effect lateral lithiation at the methyl group rather than the desired Lithium-Halogen exchange at the C6 position.
  • Implication: If using Route B (Lithiation), temperature control is non-negotiable. The kinetic Li-Hal exchange is faster than deprotonation only at cryogenic temperatures (

    
    ).
    
  • Solution: The Miyaura Borylation (Route A) uses Potassium Acetate (KOAc), a mild base that is insufficient to deprotonate the C2-methyl group, ensuring 100% regioselectivity for the C-B bond formation.

Primary Protocol: Pd-Catalyzed Miyaura Borylation

Recommended for: Scalability, reproducibility, and high purity.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
6-Bromo-2-methylbenzothiazole 1.0Substrate
Bis(pinacolato)diboron (

)
1.1 - 1.2Boron Source
Pd(dppf)Cl

CH

Cl

0.03 - 0.05Catalyst
Potassium Acetate (KOAc) 3.0Base (activates

)
1,4-Dioxane (anhydrous)SolventReaction Medium (0.2 M)
Step-by-Step Methodology
Phase 1: Borylation (Formation of Pinacol Ester)
  • Setup: Charge a dry Schlenk flask or 3-neck RBF with 6-bromo-2-methylbenzothiazole (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Inertion: Evacuate and backfill with Argon three times. This is critical to prevent Pd catalyst deactivation and homocoupling of the aryl halide.

  • Solvation: Add anhydrous 1,4-dioxane via syringe. Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (3-5 mol%) quickly under a positive stream of Argon.
    
  • Reaction: Heat the mixture to 85–90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (usually 20% EtOAc/Hexanes) or LC-MS. The bromide starting material should disappear.[6]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium blacks and inorganic salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The crude residue is the pinacol ester .

    • Note: For many Suzuki couplings, this crude ester can be used directly. However, to isolate the boronic acid, proceed to Phase 2.

Phase 2: Hydrolysis (Ester to Acid)

Pinacol esters are notoriously stable. A standard aqueous acid wash is often insufficient. We employ the Oxidative Cleavage or Transesterification method.

Method A: Sodium Periodate Cleavage (Recommended)

  • Dissolve the crude pinacol ester in THF/Water (4:1).

  • Add Sodium Periodate (NaIO

    
    , 3.0 equiv)  and stir for 30 minutes.
    
  • Add 1N HCl (1.0 equiv) and stir for 2–4 hours.

  • Extraction: Extract with EtOAc. The boronic acid will partition into the organic layer.

  • Purification: Recrystallize from Acetonitrile/Water or precipitate from ether/hexanes.

Alternative Protocol: Cryogenic Lithium-Halogen Exchange

Recommended for: Rapid, small-scale synthesis where Pd-contamination must be avoided entirely. High Risk. [9]

Reagents
  • 6-Bromo-2-methylbenzothiazole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6M in hexanes)
    
  • Triisopropyl borate (

    
    ) (1.2 equiv)
    
  • Anhydrous THF

Protocol
  • Cryogenics: Cool a solution of 6-bromo-2-methylbenzothiazole in anhydrous THF to -78°C (Dry ice/Acetone bath). Ensure the internal temperature is stable.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes.
    
    • Critical Control: Do not allow the temperature to rise above -70°C. The "ate" complex formation must outcompete the deprotonation of the C2-methyl group.

  • Equilibration: Stir at -78°C for exactly 30 minutes.

  • Borate Trap: Add

    
     rapidly in one portion.
    
  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Quench with 2N HCl. Stir for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Workup: Adjust pH to ~5-6 with NaOH, extract with EtOAc, dry, and concentrate.

Analytical Validation (QC)

To validate the identity of 2-Methylbenzothiazole-6-boronic acid, look for these specific markers:

TechniqueMarkerExpected Observation

H NMR
(DMSO-

)
C2-Methyl Singlet at

ppm (Integration 3H).

H NMR
Boronic OH Broad singlet at

ppm (Integration 2H, D

O exchangeable).

H NMR
Aromatic C7-H Doublet/Singlet (meta coupling) around

ppm (deshielded by Boron).
LC-MS Mass M+H = 194.0 (Boronic acid) often seen as boroxine trimer or ester adducts depending on solvent.
Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).



  • Observation: In dry NMR solvents, you may see multiple sets of peaks. Adding a drop of D

    
    O often simplifies the spectrum by hydrolyzing the boroxine back to the monomer.
    

Workflow Diagram

Workflow Start Start: 6-Bromo-2-methylbenzothiazole Mix Mix: Pd(dppf)Cl2, KOAc, B2pin2 in Dioxane Start->Mix Heat Heat: 90°C, 4-12h (Argon atm) Mix->Heat Catalytic Cycle Pinacol Intermediate: Pinacol Ester Heat->Pinacol Workup (Celite) Hydrolysis Hydrolysis: NaIO4 / HCl Pinacol->Hydrolysis Cleavage Final Final Product: Boronic Acid Hydrolysis->Final Purification

Figure 2: Operational workflow for the Palladium-catalyzed synthesis route.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[10] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[10] The Journal of Organic Chemistry, 60(23), 7508–7510.[10] Link

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219.
  • Larsen, M. A., & Hartwig, J. F. (2014).[5] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. (Context on heterocycle borylation selectivity). Link

  • Organic Syntheses. (2004). Preparation of 2-Amino-6-methylbenzothiazole (Precursor synthesis context). Org.[3][8][10] Synth. Coll. Vol. 3, p.76. Link

  • Alfa Chemistry. Miyaura Borylation Reaction Protocol and Mechanism. Link

Sources

Exploratory

Solubility Profile & Handling of 2-Methylbenzothiazole-6-boronic Acid: A Technical Guide

Executive Summary & Compound Profile 2-Methylbenzothiazole-6-boronic acid (CAS: 866332-18-5) is a critical heterocyclic building block employed primarily in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methylbenzothiazole-6-boronic acid (CAS: 866332-18-5) is a critical heterocyclic building block employed primarily in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) for drug discovery.[1] Unlike simple phenylboronic acids, this compound exhibits a complex solubility profile driven by the interplay between its polar boronic acid moiety (


) and the lipophilic, electron-deficient benzothiazole core.

Effective utilization of this reagent requires understanding its dynamic equilibrium between monomeric acid and trimeric boroxine (anhydride), which dictates dissolution kinetics and stability.

Physicochemical Snapshot
PropertyValueCritical Note
CAS Number 866332-18-5Verify CoA; often confused with 5-isomer.[1]
Molecular Weight 193.03 g/mol
Appearance Off-white to pale yellow solidHygroscopic; tends to aggregate.[1]
pKa (Calculated) ~8.5 (Boronic acid group)Ionizes to boronate anion at pH > 9.[1]
Primary Hazard Irritant (H315, H319, H335)Handle in fume hood.

Solubility Mechanisms & Solvent Compatibility

The solubility of 2-Methylbenzothiazole-6-boronic acid is not a static value; it is a function of the Boroxine-Acid Equilibrium .[1] In the solid state, boronic acids frequently exist as cyclic trimeric anhydrides (boroxines). Dissolution involves the hydrolysis or solvation of this trimer.[1]

The "Solubility Paradox"
  • Non-polar solvents (DCM, Toluene): Favor the boroxine form. Solubility is low unless the trimer is stable in solution.[1]

  • Protic solvents (Water, Alcohols): Shift equilibrium toward the monomeric acid or solvolysis esters.

  • Basic Aqueous Media: Converts the neutral acid to the highly soluble tetrahedral boronate anion (

    
    ).
    
Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Commentary
Dipolar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL)Preferred for Stock Solutions. Disrupts H-bonding networks effectively.[1] High boiling points require workup planning.[1]
Polar Protic Methanol, Ethanol Good (Reactive)Caution: Rapidly forms methyl/ethyl boronate esters. Useful for reactions but invalid for storage/NMR analysis.[1]
Ethers THF, 1,4-Dioxane Moderate Good solubility for the boroxine form. Often used as co-solvents with water in Suzuki couplings.[1][2]
Chlorinated DCM, Chloroform Low to Moderate Limited utility. Can be improved by adding small amounts of MeOH to break aggregates.[1]
Hydrocarbons Hexanes, Pentane Poor (<1 mg/mL)Acts as an anti-solvent for precipitation/purification.
Aqueous Water (Neutral) Poor The benzothiazole core is lipophilic.[1] Requires pH > 9 or organic co-solvent (e.g., 50% Dioxane).

Mechanistic Visualization: Solvation & Equilibrium

The following diagram illustrates the dynamic states of the compound in different solvent environments. Understanding this is crucial for interpreting NMR data and optimizing reaction rates.

SolubilityMechanism cluster_reaction Suzuki Coupling Cycle Entry Solid Solid State (Boroxine Trimer Aggregates) Solvent Solvent Addition Solid->Solvent Dissolution Energy Monomer Monomeric Boronic Acid (Active Species) Solvent->Monomer Hydrolysis (H2O) or Dipolar Solvation Monomer->Solid Dehydration (Vacuum/Heat) Boronate Tetrahedral Boronate Anion (Water Soluble) Monomer->Boronate Base (OH-) pH > 9 Esters Boronate Esters (In Alcohols) Monomer->Esters ROH (MeOH/EtOH) Boronate->Monomer Acidify Esters->Monomer H2O (Hydrolysis)

Figure 1: Solvation dynamics of 2-Methylbenzothiazole-6-boronic acid.[1] Note that base activation (blue node) is the critical step for entry into the Suzuki catalytic cycle.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

For use in biological assays or high-throughput screening.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Calculation:

    • Target Concentration: 100 mM (0.1 M)

    • MW: 193.03 mg/mmol

    • Required Mass: 19.3 mg per 1 mL of DMSO.[1]

  • Procedure:

    • Weigh 19.3 mg of CAS 866332-18-5 into a glass vial.[1]

    • Add 500 µL of DMSO.[1] Vortex for 30 seconds.[1]

    • Observation: If turbidity persists, sonicate at 35°C for 5 minutes.

    • Add remaining DMSO to reach 1.0 mL volume.[1]

  • Storage: Store at -20°C. Avoid freeze-thaw cycles to prevent boroxine precipitation.

Protocol B: Gravimetric Solubility Determination

Use this self-validating protocol if exact solubility data for a specific solvent system is required.[1]

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Shake/stir at 25°C for 4 hours. Allow to stand for 1 hour to settle undissolved solids.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (Genevac or N2 stream) until mass is constant.

  • Measurement: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: Re-dissolve the residue in DMSO-d6 and run 1H NMR to confirm the compound did not degrade (e.g., protodeboronation) during evaporation.

Application in Suzuki-Miyaura Coupling[1][3]

For synthetic applications, "absolute solubility" is less important than "functional solubility" under reaction conditions.

Recommended Reaction System:

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][3]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (2.0 - 3.0 equivalents).
  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .[2]
  • Temperature: 80°C - 100°C.[1]

Why this works: The organic solvent (Dioxane) solubilizes the benzothiazole core and the aryl halide partner. The water dissolves the inorganic base.[1] As the base migrates to the interface, it converts the boronic acid (at the interface) into the boronate anion, which then enters the Palladium cycle.

Troubleshooting Low Yields:

  • Problem: Protodeboronation (Loss of Boron group).

  • Cause: High temperature + high pH can cleave the C-B bond in electron-deficient heterocycles.[1]

  • Solution: Switch to anhydrous conditions using DMF as solvent and CsF (Cesium Fluoride) as the base activator. This avoids the hydrolytic instability associated with aqueous bases.[1]

References

  • Chemical Identity & Properties

    • PubChem. 2-Methylbenzothiazole.[1] CID 8446.[1] National Library of Medicine.[1]

    • [Link]

  • Boronic Acid Solubility & Equilibrium

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1]

    • [Link]

  • Suzuki Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • [Link]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
    • [Link]

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 2-Methylbenzothiazole-6-boronic Acid

Executive Summary 2-Methylbenzothiazole-6-boronic acid represents a critical intersection between heterocyclic chemistry and supramolecular assembly. As a bifunctional scaffold, it combines the electron-deficient benzoth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylbenzothiazole-6-boronic acid represents a critical intersection between heterocyclic chemistry and supramolecular assembly. As a bifunctional scaffold, it combines the electron-deficient benzothiazole core—a privileged structure in medicinal chemistry (e.g., Riluzole, antitumor agents)—with a boronic acid moiety, a versatile handle for Suzuki-Miyaura cross-coupling and reversible covalent bonding in chemical biology (e.g., saccharide sensing).

This guide details the protocol for the structural elucidation of this compound. It moves beyond standard diffractometry to address the specific challenges posed by boronic acids: their propensity for dehydration into boroxines, conformational polymorphism (syn/anti), and the modulation of solid-state packing via


-

stacking interactions.

Part 1: Molecular Architecture & Theoretical Packing

Before initiating experimental work, one must understand the competing forces that dictate the crystal lattice.

The Benzothiazole Core (Planar Anchor)

The 2-methylbenzothiazole system is rigid and planar. In the solid state, this moiety typically drives packing through


-

stacking interactions
.
  • Expectation: Centrosymmetric inversion dimers or "slipped-stack" columns with an interplanar distance of ~3.4–3.6 Å.

  • Electronic Effect: The nitrogen atom in the thiazole ring is a hydrogen bond acceptor, potentially interacting with the boronic acid hydroxyls of neighboring molecules.

The Boronic Acid Moiety (Directional Director)

The -B(OH)


 group is the primary "supramolecular synthon." It dictates the lattice network through strong hydrogen bonding.
  • Primary Motif: The formation of centrosymmetric

    
     dimers  is the standard expectation for aryl boronic acids.
    
  • Conformational Flexibility: The group can adopt syn-syn, syn-anti, or anti-anti conformations. The syn-anti conformation often leads to catemeric (chain-like) structures rather than discrete dimers.

The Dehydration Risk

Boronic acids are in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Critical Check: Crystal structure analysis must distinguish between the free acid (C-B(OH)

    
    ) and the boroxine (B
    
    
    
    O
    
    
    ring). This is often revealed by the stoichiometry of oxygen atoms and the presence of solvent molecules stabilizing the acid form.

Part 2: Experimental Workflow (The "How-To")

Phase 1: Crystal Growth Strategy

Obtaining X-ray quality crystals of boronic acids requires suppressing dehydration.

Protocol:

  • Solvent Selection: Avoid pure non-polar solvents which favor dehydration. Use a solvent system with hydrogen-bond donors/acceptors.

    • Primary Recommendation:Acetone/Water (9:1) or Tetrahydrofuran (THF)/Hexane (slow diffusion).

    • Rationale: Water or protic solvents stabilize the -B(OH)

      
       species via hydrogen bonding, preventing boroxine formation.
      
  • Methodology: Slow evaporation at 4°C. Lower temperatures reduce the kinetic energy available for the dehydration reaction.

Phase 2: X-Ray Data Collection

Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K


 (

= 0.71073 Å) or Cu-K

radiation.

Parameters:

  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Why: Critical to freeze the rotation of the C2-methyl group and minimize thermal ellipsoids of the terminal boronic acid oxygens, allowing precise H-atom location.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the B-O bonds clearly.

Phase 3: Structure Solution & Refinement

Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares Refinement).[1]

Refinement Checklist:

  • Boron Geometry: Restrain B-O distances if necessary (approx 1.36 Å), but high-quality data usually allows free refinement.

  • Hydrogen Placement:

    • C-H: Geometric riding model.

    • O-H: Locate difference Fourier map peaks. Allow free refinement of coordinates if data permits; otherwise, use DFIX restraints (O-H ~ 0.82 Å) and DANG for bond angles.

  • Disorder: Check the 2-methyl group for rotational disorder (A/B occupancy refinement).

Part 3: Data Analysis & Visualization

Workflow Diagram

The following diagram outlines the logical flow from synthesis to solved structure, highlighting critical decision points.

CrystalAnalysisWorkflow Start Crude 2-Methylbenzothiazole-6-boronic acid SolventSelect Solvent Selection (Acetone/H2O vs. THF/Hexane) Start->SolventSelect Growth Crystal Growth (Slow Evap @ 4°C) SolventSelect->Growth Prevent Dehydration Check Microscopy Check: Plates/Needles vs. Powder Growth->Check Check->SolventSelect Polycrystalline/Amorphous Diffraction X-Ray Diffraction (100 K, Mo-Kα) Check->Diffraction Single Crystal Found Solution Structure Solution (SHELXT) Diffraction->Solution Refinement Refinement (Locate O-H, Check Disorder) Solution->Refinement Analysis Packing Analysis (H-Bonds, Pi-Stacking) Refinement->Analysis

Caption: Operational workflow for the structural determination of benzothiazole boronic acids.

Structural Interaction Logic

This diagram visualizes the competing intermolecular forces expected in the lattice.

InteractionLogic Molecule 2-Methylbenzothiazole- 6-boronic acid BoronicGroup Boronic Acid (-B(OH)2) Molecule->BoronicGroup Benzothiazole Benzothiazole Core Molecule->Benzothiazole Dimers Centrosymmetric Dimers R2,2(8) Motif BoronicGroup->Dimers Primary Driver HBondNet Lateral H-Bonding (To Solvent/N-acceptor) BoronicGroup->HBondNet Secondary Driver PiStacking Pi-Pi Stacking (3.5 Angstroms) Benzothiazole->PiStacking Packing Stability Dimers->PiStacking Synergistic Stabilization

Caption: Hierarchical organization of supramolecular forces in the crystal lattice.

Part 4: Quantitative Data Summary (Template)

When the structure is solved, summarize the data using the standard crystallographic table format below. Note: Values below are representative placeholders for this class of compounds.

ParameterDescription / Typical Value
Crystal System Monoclinic or Triclinic (Common for planar aromatics)
Space Group

or

(Centrosymmetric preference)
Unit Cell (a, b, c) Dependent on packing; expect one short axis (~4-7 Å) corresponding to the stacking direction.
Z / Z' 4 / 1 (Typically 4 molecules per unit cell)
B-O Bond Length 1.35 – 1.38 Å
O...O Dimer Distance 2.70 – 2.80 Å (Strong Hydrogen Bond)
Pi-Stacking Distance 3.40 – 3.60 Å (Centroid to Centroid)

References

  • Boronic Acid Supramolecular Chemistry

    • Title: Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids.
    • Source: ACS Public
    • URL:[Link]

  • Benzothiazole Structural Data

    • Title: Crystal structure of C-2-benzothiazole-N-methylnitrone (providing baseline geometry for the benzothiazole core).
    • Source: PMC / NIH.
    • URL:[Link]

  • Synthesis & Applications

    • Title: Harnessing Benzothiazole Boronic Acids: Synthesis & Pharma Applications.[2]

    • Source: NBInno.
    • URL:[Link]

  • General Boronic Acid Properties

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[2][3]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methylbenzothiazole-6-boronic acid

This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of 2-Methylbenzothiazole-6-boronic acid. It is intended for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of 2-Methylbenzothiazole-6-boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information herein is synthesized from authoritative safety data sheets, peer-reviewed literature, and established laboratory safety practices to ensure scientific integrity and promote a culture of safety in the laboratory.

Introduction: The Chemical Identity and Utility of 2-Methylbenzothiazole-6-boronic acid

2-Methylbenzothiazole-6-boronic acid, with the chemical formula C₈H₈BNO₂S, is a versatile heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its utility primarily stems from the presence of the boronic acid functional group, which makes it a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents. The benzothiazole core is also a privileged scaffold in drug discovery, known to exhibit a wide range of biological activities.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 2-Methylbenzothiazole-6-boronic acid is paramount for its safe handling. The following hazard profile is based on available Safety Data Sheets (SDS) and toxicological information for related compounds.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:



Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological Profile:

While specific toxicological data for 2-Methylbenzothiazole-6-boronic acid is limited, studies on related arylboronic acids suggest they may be weakly mutagenic in microbial assays and should be treated as potentially genotoxic impurities.[1][2] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. Ingestion is also a potential route of exposure. The benzothiazole moiety itself has been the subject of toxicological studies, with some derivatives showing varying degrees of toxicity.[3] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize any potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create multiple barriers of protection between the researcher and the hazardous chemical.

Engineering Controls
  • Fume Hood: All manipulations of solid 2-Methylbenzothiazole-6-boronic acid and its solutions should be conducted in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of the powdered compound or vapors from its solutions.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the planned experimental procedures.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the handling of larger quantities or during vigorous reactions.[4]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling 2-Methylbenzothiazole-6-boronic acid and many common laboratory solvents.[5] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consult a glove compatibility chart.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times in the laboratory.

  • Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. However, in situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Solid 2-Methylbenzothiazole-6-boronic acid

The primary hazard when handling the solid is the potential for inhalation of fine dust particles.

Handling_Solid cluster_Preparation Preparation cluster_Weighing Weighing cluster_Cleanup Cleanup Prep Don PPE FumeHood Work in Fume Hood Prep->FumeHood Weigh Weigh Solid on Anti-static Weigh Paper FumeHood->Weigh Transfer Carefully Transfer to Reaction Vessel Weigh->Transfer Clean Wipe Surfaces with Damp Cloth Transfer->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose

Caption: Workflow for Safely Handling Solid 2-Methylbenzothiazole-6-boronic acid.

Step-by-Step Protocol for Handling the Solid:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as described in Section 3.2. All operations must be performed in a certified chemical fume hood.

  • Weighing: Use an anti-static weigh paper or a weighing boat to prevent dispersal of the fine powder. Tare the balance with the weigh paper. Carefully dispense the desired amount of 2-Methylbenzothiazole-6-boronic acid onto the weigh paper.

  • Transfer: Gently fold the weigh paper and carefully transfer the solid into the reaction vessel. Avoid any sudden movements that could create dust.

  • Cleanup: After the transfer, wipe down the balance and the surrounding area in the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth and weigh paper in a designated solid hazardous waste container.

Storage

Proper storage is critical to maintain the stability of boronic acids, which can be prone to decomposition.

  • Container: Keep the compound in its original, tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent degradation.

  • Temperature: Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is typically between 2-8°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Methylbenzothiazole-6-boronic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Suzuki_Coupling_Workflow cluster_Reaction_Setup Reaction Setup (in Fume Hood) cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Start Start with an oven-dried flask under inert atmosphere (Ar or N2) AddReagents Add 2-Methylbenzothiazole-6-boronic acid, aryl halide, and palladium catalyst Start->AddReagents AddBaseSolvent Add base (e.g., K2CO3) and solvent (e.g., dioxane/water) via syringe AddReagents->AddBaseSolvent Heat Heat the reaction mixture (e.g., 80-100 °C) with stirring AddBaseSolvent->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Quench Quench with water and extract with an organic solvent Cool->Quench Wash Wash the organic layer with brine Quench->Wash Dry Dry the organic layer over anhydrous Na2SO4 Wash->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Purify the crude product by column chromatography Filter->Purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup (Causality: Exclusion of air and moisture to protect the catalyst and reagents):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Methylbenzothiazole-6-boronic acid (1.0 eq), the desired aryl halide (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as palladium catalysts can be sensitive to oxygen.

  • Addition of Reagents (Causality: Proper stoichiometry and reaction environment):

    • Add the base (e.g., K₂CO₃, 2.0 eq).

    • Using a syringe, add the degassed solvent system (e.g., a mixture of dioxane and water). The water is necessary for the activation of the boronic acid.[6]

  • Reaction (Causality: Thermal energy to overcome activation barriers):

    • Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up (Causality: Separation of the product from the reaction mixture):

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Causality: Isolation of the pure product):

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Emergency Procedures

A proactive approach to safety includes being prepared for emergencies.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a spill pillow).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the appropriate emergency response personnel.

    • Prevent entry into the affected area.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste generated from the handling and use of 2-Methylbenzothiazole-6-boronic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weigh papers, gloves, paper towels) should be placed in a clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Conclusion

2-Methylbenzothiazole-6-boronic acid is a valuable reagent in organic synthesis with significant potential in drug discovery. Its safe and effective use hinges on a comprehensive understanding of its hazards, the consistent application of appropriate engineering controls and personal protective equipment, and adherence to established safe handling and emergency procedures. By integrating the principles and protocols outlined in this guide into your laboratory practices, you can mitigate the risks associated with this compound and foster a safer research environment.

References

  • UNC Department of Environment, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Saint Joseph's University. (n.d.). Laboratory Safety Manual (Chemical Hygiene Plan). Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
  • Kirk, D., & et al. (2010).
  • Khan, I., & Saeed, A. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules.
  • De La Torre, J. C., & et al. (2020). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry.
  • Hassanzadeh, F., & et al. (2012). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
  • Bunev, A. S., & et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.
  • Ghaffari, S., & et al. (2018). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Zeytinoglu, H., & et al. (2007). Some characteristics of the synthesized 2-aryl-substituted-benzothiazoles. Asian Journal of Chemistry.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses.
  • Plenio, H., & et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Plavec, J., & et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
  • Chen, Y., & et al. (2020). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.
  • De Dietrich Process Systems. (2024, December 5). Comprehensive Guide to Solids Handling Process Safety. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Boric acid: Human health tier II assessment.
  • Wang, D., & et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases.
  • An, B., & et al. (2019). Degradation of 2-mercaptobenzothizaole in microbial electrolysis cells: Intermediates, toxicity, and...
  • Li, W., & et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • Plavec, J., & et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
  • Kirk, D., & et al. (2010).

Sources

Foundational

Introduction: A Privileged Scaffold Meets a Powerful Synthetic Tool

An In-Depth Technical Guide to 2-Methylbenzothiazole-6-boronic acid: Commercial Sourcing, Synthesis, and Application in Drug Discovery In the landscape of modern medicinal chemistry, the strategic combination of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylbenzothiazole-6-boronic acid: Commercial Sourcing, Synthesis, and Application in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of molecular scaffolds and versatile functional groups is paramount to the efficient discovery of novel therapeutics. 2-Methylbenzothiazole-6-boronic acid (CAS No. 866332-18-5) represents a prime example of such a synergistic pairing. This compound unites the benzothiazole core, a well-established "privileged structure" found in a multitude of biologically active agents, with the boronic acid moiety, a cornerstone of modern synthetic chemistry.[1][2]

The benzothiazole ring system is integral to numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its rigid, bicyclic structure provides a robust framework for interacting with biological targets. The addition of a boronic acid group at the 6-position transforms this scaffold into a highly versatile building block, primarily for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows medicinal chemists to systematically and efficiently link the benzothiazole unit to a wide array of other molecular fragments, enabling the rapid generation of compound libraries for drug screening and the optimization of lead candidates.[1]

This guide provides a comprehensive technical overview of 2-Methylbenzothiazole-6-boronic acid for researchers, scientists, and drug development professionals. It covers its commercial availability, outlines a logical synthetic strategy, details its critical role in drug discovery, and provides a validated experimental protocol for its application in Suzuki-Miyaura coupling.

Section 1: Commercial Availability and Specifications

2-Methylbenzothiazole-6-boronic acid is readily available from several specialized chemical suppliers. Researchers can source this reagent in quantities ranging from milligrams for initial screening to multi-gram or kilogram scales for larger campaigns. The quality and purity of the starting material are critical for reproducible and successful synthetic outcomes. Most reputable suppliers provide material with a purity of 98% or higher, which is suitable for most research and development applications.

Below is a summary of typical product specifications from various commercial vendors.

Parameter Specification Source(s)
CAS Number 866332-18-5[3][4][5][6][7]
Molecular Formula C₈H₈BNO₂S[3][4][5]
Molecular Weight 193.03 g/mol [3][4][8]
Purity ≥98%[3][6]
Synonyms (2-Methylbenzo[d]thiazol-6-yl)boronic acid[4][5][6]
Appearance Typically a solid (e.g., off-white powder)[8]
Storage Conditions Inert atmosphere, 2-8°C[7]

Section 2: Synthesis and Chemical Logic

The synthesis of 2-Methylbenzothiazole-6-boronic acid is not commonly detailed in single-step procedures in the literature. A logical and efficient approach involves a two-stage process: first, the construction of the 2-methylbenzothiazole core, followed by the regioselective introduction of the boronic acid group.

Stage 1: Formation of the 2-Methylbenzothiazole Scaffold

The most direct method for creating the 2-methylbenzothiazole core is through the condensation of a substituted 2-mercaptoaniline with an acetic acid equivalent. A common laboratory and industrial method involves reacting 2-mercaptoaniline with acetic anhydride or acetic acid under reflux conditions.[9] This reaction proceeds via an initial acylation of the amine, followed by an intramolecular cyclization and dehydration to yield the stable aromatic benzothiazole ring.

Stage 2: Regioselective Borylation

With the 2-methylbenzothiazole scaffold in hand, the next critical step is the introduction of the boronic acid at the C-6 position. Direct C-H borylation has become a powerful tool in modern synthesis. Iridium-catalyzed C-H borylation reactions using bis(pinacolato)diboron (B₂pin₂) are known to exhibit high regioselectivity on heterocyclic systems, often directed by steric factors and electronic properties. For 2-methylbenzothiazole, borylation is expected to occur on the benzene ring, and the C-6 position is a likely site due to electronic factors and being sterically accessible. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Synthesis_Workflow cluster_0 Stage 1: Scaffold Formation cluster_1 Stage 2: C-H Borylation & Hydrolysis A 2-Mercaptoaniline C 2-Methylbenzothiazole A->C Reflux B Acetic Acid / Anhydride B->C F 2-Methylbenzothiazole-6-boronate Ester C->F C-H Activation D Bis(pinacolato)diboron (B₂pin₂) D->F E Iridium Catalyst E->F G 2-Methylbenzothiazole-6-boronic acid F->G Hydrolysis

Caption: Proposed two-stage synthesis of 2-Methylbenzothiazole-6-boronic acid.

Section 3: Applications in Research and Drug Development

The primary utility of 2-Methylbenzothiazole-6-boronic acid in drug discovery is its role as a key reactant in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction provides a robust and highly flexible method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Coupling Paradigm

In this context, 2-Methylbenzothiazole-6-boronic acid serves as the organoboron component. It is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. This modular approach allows for the systematic "decoration" of the benzothiazole core with a vast array of chemical functionalities. By varying the coupling partner, researchers can rapidly synthesize libraries of novel compounds to explore structure-activity relationships (SAR) and optimize properties such as:

  • Potency and Selectivity: Modifying substituents to improve binding affinity for a specific biological target.

  • Pharmacokinetics: Tuning properties like solubility, metabolic stability, and cell permeability.

  • Toxicity: Engineering out undesirable off-target effects.

Boronic acids are valued for their stability, low toxicity, and the fact that the boron-containing byproducts are generally water-soluble and easily removed during workup.

Suzuki_Coupling_Application cluster_Core Core Building Block cluster_Partners Coupling Partners (Aryl/Heteroaryl Halides) cluster_Reaction Suzuki-Miyaura Reaction cluster_Products Novel Drug Candidates Core 2-Methylbenzothiazole- 6-boronic acid Reaction Pd Catalyst + Base Core->Reaction Partner1 Fragment A Partner1->Reaction Partner2 Fragment B Partner2->Reaction Partner3 Fragment C Partner3->Reaction Product1 Benzothiazole-Fragment A Reaction->Product1 Product2 Benzothiazole-Fragment B Reaction->Product2 Product3 Benzothiazole-Fragment C Reaction->Product3

Caption: Modular drug discovery via Suzuki-Miyaura cross-coupling.

Section 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-Methylbenzothiazole-6-boronic acid with a generic aryl bromide.

Objective: To synthesize a 6-aryl-2-methylbenzothiazole derivative.

Causality: The palladium(0) catalyst is the engine of the reaction, undergoing oxidative addition with the aryl halide. The base is essential for the transmetalation step, activating the boronic acid to transfer its organic group to the palladium center. The solvent system must solubilize the reactants and facilitate the reaction, while the inert atmosphere protects the sensitive catalyst from oxidation.

Materials:

  • 2-Methylbenzothiazole-6-boronic acid (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental_Workflow A 1. Assemble Reactants - Boronic Acid - Aryl Halide - Base (K₂CO₃) - Pd Catalyst B 2. Add Solvents - 1,4-Dioxane - Water A->B C 3. Degas Mixture (e.g., 3x Vacuum/Argon cycles) B->C D 4. Heat Reaction (e.g., 95°C under Argon) C->D E 5. Monitor Progress (TLC or LC-MS) D->E E->D Continue Heating F 6. Reaction Quench & Work-up - Cool to RT - Add Water & Ethyl Acetate - Separate Layers E->F Reaction Complete G 7. Purification (e.g., Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Methylbenzothiazole-6-boronic acid, the chosen aryl bromide, potassium carbonate, and Pd(PPh₃)₄.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition and Degassing:

    • Through the septum, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be degassed beforehand by bubbling argon through it for 15-20 minutes.

    • The resulting mixture is often a suspension.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 95°C.

    • Stir the reaction vigorously. The reaction is typically run for 4-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the limiting starting material indicates completion.

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • The pure fractions are combined and concentrated to yield the final product.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • GlobalChemMall. (2-methyl-1,3-benzothiazol-6-yl)boronic acid. [Link]

  • Aladdin Scientific. 2-Methylbenzothiazole-5-boronic acid, min 96%, 100 mg. [Link]

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed Central (PMC). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]

  • PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • ResearchGate. 2-Methylbenzothiazole | Request PDF. [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Sciforum. 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

Sources

Exploratory

theoretical studies on 2-Methylbenzothiazole-6-boronic acid

Technical Whitepaper: Computational Profiling & Synthetic Utility of 2-Methylbenzothiazole-6-boronic Acid Executive Summary 2-Methylbenzothiazole-6-boronic acid represents a high-value scaffold at the intersection of org...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational Profiling & Synthetic Utility of 2-Methylbenzothiazole-6-boronic Acid

Executive Summary

2-Methylbenzothiazole-6-boronic acid represents a high-value scaffold at the intersection of organometallic synthesis and chemosensing. Structurally, it combines the electron-deficient benzothiazole core—a known pharmacophore and fluorophore—with a Lewis-acidic boronic acid moiety. This guide provides a comprehensive theoretical and practical framework for researchers utilizing this compound. We explore its dual utility: first, as a versatile coupling partner in Suzuki-Miyaura cross-couplings for drug discovery; and second, as a stimuli-responsive receptor for diol sensing (e.g., glucose) via hybridization-induced fluorescence modulation.

Theoretical Framework: Computational Characterization

To predict the reactivity and stability of 2-Methylbenzothiazole-6-boronic acid, we employ Density Functional Theory (DFT). The following theoretical profile is derived from standard benchmarks for benzothiazole derivatives.

Computational Methodology

For accurate electronic profiling, the following level of theory is recommended as the standard protocol:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the boron atom and lone pairs on N/S).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO.

Electronic Landscape & Reactivity Descriptors
  • Frontier Molecular Orbitals (FMO):

    • HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzothiazole ring (π-system).

    • LUMO (Lowest Unoccupied Molecular Orbital): Significant contribution from the empty

      
      -orbital of the boron atom, making it the primary electrophilic site.
      
    • Band Gap (

      
      ):  A narrower gap compared to phenylboronic acid suggests higher reactivity in transmetallation steps but also increased susceptibility to protodeboronation.
      
  • Molecular Electrostatic Potential (MEP):

    • Negative Regions (Red): Localized around the Nitrogen atom (N3) and the oxygens of the boronic acid, indicating sites for protonation or metal coordination.

    • Positive Regions (Blue): The Boron center and the methyl protons (C2-CH3), confirming the Lewis acidity of the boron.

Figure 1: Computational Workflow for Ligand Profiling

ComputationalWorkflow cluster_valid Validation Loop Start Input Structure (2-Me-BTZ-6-BA) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calc (No Imaginary Freq) GeomOpt->Freq Check Minima NBO NBO Analysis (Charge Transfer) Freq->NBO TDDFT TD-DFT (UV-Vis/Fluorescence) Freq->TDDFT Output Reactivity Profile (HOMO/LUMO, MEP) NBO->Output TDDFT->Output

Caption: Standardized DFT workflow for validating electronic properties of benzothiazole boronic acids.

Bio-Application: Fluorescence Sensing Mechanism

The core utility of 2-Methylbenzothiazole-6-boronic acid in bio-sensing relies on the reversible covalent binding of diols (saccharides).

The to Hybridization Switch

The sensing mechanism is governed by the change in the geometry and electronic state of the boron atom.[1]

  • Unbound State (Neutral): The boron atom is

    
     hybridized (trigonal planar) and electron-deficient (Lewis acid). In this state, the empty 
    
    
    
    -orbital can participate in Photoinduced Electron Transfer (PET) from the fluorophore (benzothiazole) to the boron, effectively quenching fluorescence (or shifting the wavelength).
  • Bound State (Anionic): Upon binding a diol (like glucose) in aqueous media (often requiring high pH or a proximal Lewis base), the boron becomes

    
     hybridized (tetrahedral) and anionic (boronate). This eliminates the empty 
    
    
    
    -orbital, suppressing the PET pathway and restoring/enhancing fluorescence ("Turn-On" response).

Figure 2: Boronic Acid Sensing Mechanism

SensingMechanism State1 Unbound Probe (sp2 Boron, Trigonal) Fluorescence: QUENCHED/LOW State2 Bound Complex (Boronate) (sp3 Boron, Tetrahedral) Fluorescence: HIGH/RESTORED State1->State2 Esterification PET_Active PET Active (e- transfer to B) State1->PET_Active PET_Blocked PET Blocked (B is electron rich) State2->PET_Blocked Diol + Diol (Glucose) + OH- Diol->State2

Caption: Fluorescence modulation via hybridization switch (


) upon diol binding.

Synthetic Utility: Suzuki-Miyaura Coupling

For medicinal chemists, this molecule is a "installable pharmacophore." However, heteroaryl boronic acids are prone to protodeboronation.

Mechanistic Insight: The Transmetallation Challenge

Unlike simple phenylboronic acids, the benzothiazole moiety is electron-deficient. The transmetallation step in the Suzuki cycle is the rate-determining step.

  • Base Requirement: A strong base (e.g.,

    
    , 
    
    
    
    ) is strictly required to form the hydroxo-boronate species (
    
    
    ), which is the active nucleophile that attacks the Palladium center.
  • Instability: The C2-position of benzothiazole is acidic. High temperatures can lead to C-B bond cleavage.

Figure 3: Catalytic Cycle (Suzuki-Miyaura)

SuzukiCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet BoronAct Boronate Formation (Ar'-B(OH)3)- BoronAct->TransMet Active Species RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 Regenerate Cat.

Caption: Suzuki cycle emphasizing the necessity of base-activated boronate formation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for Heteroaryls)

Use this protocol to minimize protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • 2-Methylbenzothiazole-6-boronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) - Chosen for stability.
      
    • Base:

      
       (3.0 eq) - Anhydrous prevents hydrolysis.
      
    • Solvent: 1,4-Dioxane/Water (9:1) degassed.

  • Procedure:

    • Charge a microwave vial with solid reagents.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent via syringe.

    • Heat to

      
       (Oil bath) or 
      
      
      
      (Microwave, 1 hr).
    • Critical Check: Monitor by LCMS. If deboronation (benzothiazole formation) is observed, switch to anhydrous THF with

      
       as the base.
      
Protocol B: Fluorescence Titration (Sensing Validation)

Use this to validate the


 switching mechanism.
  • Preparation: Prepare a

    
     stock solution of the boronic acid in Phosphate Buffer (pH 7.4) / MeOH (1:1).
    
  • Titration:

    • Add aliquots of D-Glucose (0 - 100 mM).

    • Incubate for 5 minutes at

      
      .
      
  • Measurement:

    • Excitation:

      
       (Predicted based on benzothiazole absorption).
      
    • Emission Scan:

      
      .
      
    • Data Analysis: Plot Fluorescence Intensity (

      
      ) vs. [Glucose]. Fit to the Benesi-Hildebrand equation to determine the binding constant (
      
      
      
      ).

References

  • Bruen, D., et al. (2017). "Boronic Acid Derivatives for Indirect Fluorescent Glucose Sensing." Sensors, 17(12), 2711. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Bull, S. D., et al. (2013). "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research, 46(2), 312-326. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Methodologies). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methylbenzothiazole-6-boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Benzothiazoles The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Benzothiazoles

The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The targeted synthesis of 6-aryl-2-methylbenzothiazoles via the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile tool for the construction of novel molecular architectures. This palladium-catalyzed carbon-carbon bond formation allows for the precise and efficient linkage of the 2-methylbenzothiazole core with a diverse range of aryl and heteroaryl fragments, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science.

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura coupling of 2-Methylbenzothiazole-6-boronic acid with aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For benzothiazole derivatives, the nitrogen atom in the thiazole ring can play a significant role by coordinating to the palladium center. This coordination can facilitate the rate-limiting oxidative addition step and influence the overall reaction efficiency.[2]

Optimizing Reaction Conditions: A Tabulated Guide

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. The following table summarizes common starting points for the optimization of the coupling of 2-Methylbenzothiazole-6-boronic acid with aryl halides, based on established protocols for similar heterocyclic systems.

ParameterReagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a versatile and commonly used catalyst.[3] Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[4][5] Pd₂(dba)₃ is a good precursor for generating the active Pd(0) species, especially when combined with a phosphine ligand.[2]
Ligand Triphenylphosphine (PPh₃), Buchwald-type biarylphosphines (e.g., SPhos, XPhos)For simple couplings, the phosphine ligands from the catalyst may suffice. For challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, bulky and electron-rich biarylphosphine ligands can significantly improve reaction rates and yields.[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation.[8] K₂CO₃ and K₃PO₄ are commonly used inorganic bases.[3] Cs₂CO₃ is a stronger base that can be effective in more challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[2] The choice of solvent can influence the solubility of reactants and the reaction rate.
Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.
Aryl Halide Ar-I, Ar-Br, Ar-ClThe reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides often require more specialized catalyst systems.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 2-Methylbenzothiazole-6-boronic acid with a generic aryl bromide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 2-Methylbenzothiazole-6-boronic acid with a range of aryl bromides.

Materials:

  • 2-Methylbenzothiazole-6-boronic acid

  • Aryl bromide

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Methylbenzothiazole-6-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The amount of solvent should be sufficient to dissolve the reactants (typically a 0.1 M solution with respect to the aryl bromide).

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-methylbenzothiazole.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - 2-Methylbenzothiazole-6-boronic acid - Aryl Halide - Base B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Ligand-Free Coupling for Sterically Hindered Substrates

For more challenging couplings, such as those involving sterically hindered aryl bromides, a ligand-free approach can be effective, where the benzothiazole itself is proposed to act as a ligand.[2]

Materials:

  • 2-Methylbenzothiazole-6-boronic acid

  • Sterically hindered aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • (Follow workup and purification materials from Protocol 1)

Procedure:

  • Reaction Setup: Follow step 1 of Protocol 1, using Na₂CO₃ (2.0 equivalents) as the base.

  • Inert Atmosphere: Follow step 2 of Protocol 1.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (0.025 equivalents).

  • Solvent Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 100 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 of Protocol 1.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald-type ligand), or a stronger base like Cs₂CO₃.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group).[9] If this is observed, using anhydrous conditions with a fluoride source as the base (e.g., CsF in isopropanol) may be beneficial.[7] Alternatively, using the corresponding boronic ester (e.g., pinacol ester) can improve stability.[10]

  • Aryl Chlorides: For the coupling of less reactive aryl chlorides, a more robust catalyst system is generally required. A combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos or XPhos is a good starting point.[6]

  • Purification: The polarity of the final product will vary depending on the nature of the coupled aryl group. Adjust the eluent system for column chromatography accordingly.

Synthesis of 2-Methylbenzothiazole-6-boronic acid

For researchers who wish to synthesize the starting material, a common route involves the bromination of 2-methylbenzothiazole followed by a lithium-halogen exchange and borylation.

Synthesis_Workflow A 2-Methylbenzothiazole B 6-Bromo-2-methylbenzothiazole A->B Bromination C 2-Methylbenzothiazole-6-boronic acid B->C 1. n-BuLi 2. B(OiPr)3 3. H3O+

Sources

Application

Application Note: Strategic Integration of 2-Methylbenzothiazole-6-boronic Acid in Medicinal Chemistry

Executive Summary & Chemical Profile[1][2] 2-Methylbenzothiazole-6-boronic acid serves as a high-value "privileged structure" building block in modern drug discovery. Unlike simple phenyl boronic acids, this heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-Methylbenzothiazole-6-boronic acid serves as a high-value "privileged structure" building block in modern drug discovery. Unlike simple phenyl boronic acids, this heterocyclic reagent introduces the benzothiazole core—a scaffold ubiquitously found in antitumor agents, amyloid imaging probes, and kinase inhibitors.

The strategic value of this reagent lies in its dual-functionality :

  • The Boronic Acid (C-6): Enables precise attachment to aryl/heteroaryl scaffolds via Suzuki-Miyaura cross-coupling.

  • The Methyl Group (C-2): Acts as a "masked" nucleophile. The acidity of the C-2 methyl protons allows for late-stage condensation reactions (e.g., with aldehydes), facilitating the rapid generation of styryl-benzothiazole libraries.

Chemical Profile
PropertySpecification
Chemical Name 2-Methylbenzothiazole-6-boronic acid
CAS Number 866332-18-5
Molecular Weight 193.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage 2-8°C, under inert atmosphere (Ar/N2).[1] Hygroscopic.
Stability Prone to protodeboronation if exposed to moisture/acid for prolonged periods.

Core Application: Suzuki-Miyaura Cross-Coupling[4][5]

Mechanistic Rationale

The primary utility of this reagent is the introduction of the benzothiazole moiety into a drug scaffold. The presence of the nitrogen and sulfur atoms in the benzothiazole ring can challenge standard palladium catalysts due to potential coordination (catalyst poisoning). Therefore, the protocol below utilizes SPhos , a bulky, electron-rich Buchwald ligand designed to prevent catalyst deactivation and facilitate the transmetalation of heteroaryl boronic acids.

Protocol A: Heteroaryl-Aryl Cross-Coupling

Target: Synthesis of biaryl intermediates for kinase inhibition studies.

Reagents:

  • 2-Methylbenzothiazole-6-boronic acid (1.2 equiv)[2]

  • Aryl Bromide/Iodide substrate (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) (Alt: XPhos for sterically hindered chlorides)

  • Base: K₃PO₄ (2.0 equiv) (Alt: Cs₂CO₃ for base-sensitive substrates)[3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes to form the active Pd(0)-ligand species. Why: Pre-forming the catalyst prevents Pd-black precipitation.

  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Methylbenzothiazole-6-boronic acid (1.2 mmol, 232 mg), and K₃PO₄ (2.0 mmol, 425 mg).

  • Degassing: Seal the vessel with a septum. Evacuate and backfill with Argon (x3). Add the pre-complexed catalyst solution and degassed water via syringe.

  • Execution: Heat the mixture to 80-90°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: The disappearance of the aryl halide indicates completion. If the boronic acid is consumed but starting material remains, add an additional 0.2 equiv of boronic acid.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Table
VariableStandard ConditionAlternative for Difficult Substrates
Solvent Dioxane/H₂O (4:1)n-Butanol or Toluene/H₂O (for higher temps)
Base K₃PO₄K₂CO₃ (milder) or Ba(OH)₂ (for sterically crowded couplings)
Catalyst Pd(OAc)₂ / SPhosPd(dppf)Cl₂ (robust, less sensitive to air)

Advanced Application: Late-Stage C-2 Functionalization

Once the benzothiazole core is attached via the boronic acid (Protocol A), the C-2 methyl group remains available for modification. This is particularly relevant for synthesizing amyloid-beta imaging agents (e.g., Thioflavin T derivatives) or extending conjugation for optical probes.

Workflow Logic

The C-2 methyl protons are acidic (pKa ~20-25). Using a mild base or Lewis acid catalysis allows for condensation with aromatic aldehydes, creating a styryl linkage without affecting the biaryl bond formed in Step 1.

Protocol B: Knoevenagel-Type Condensation

Target: Synthesis of 2-styrylbenzothiazole derivatives.

Reagents:

  • 6-Aryl-2-methylbenzothiazole (Product from Protocol A)

  • Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde)

  • Reagent: Acetic Anhydride (Ac₂O) or Piperidine/Ethanol

Methodology:

  • Mix: Dissolve the 6-aryl-2-methylbenzothiazole (1 equiv) and the aldehyde (1.2 equiv) in Acetic Anhydride (acting as both solvent and dehydrating agent).

  • Heat: Reflux at 120°C for 4–8 hours.

  • Observation: The reaction often turns deep yellow/orange due to extended conjugation.

  • Work-up: Pour the hot mixture onto crushed ice. The product usually precipitates. Filter and wash with water.

  • Recrystallization: Ethanol or Acetonitrile.

Visualizing the Workflow

The following diagram illustrates the strategic "Dual-Lock" workflow: first locking the scaffold via Boron chemistry, then functionalizing the tail via Methyl chemistry.

G Reagent 2-Methylbenzothiazole- 6-boronic acid Coupling Step 1: Suzuki Coupling (Pd-Catalyzed) Reagent->Coupling + Aryl Halide Pd(OAc)2/SPhos Intermediate Intermediate: 6-Aryl-2-methylbenzothiazole Coupling->Intermediate C-C Bond Formation Condensation Step 2: C-2 Functionalization (Aldehyde Condensation) Intermediate->Condensation + Ar-CHO Reflux FinalProduct Final Bioactive: Styryl-Benzothiazole (e.g., Imaging Agent) Condensation->FinalProduct Conjugation Extension

Caption: Modular synthesis workflow utilizing the orthogonal reactivity of the boronic acid and the C-2 methyl group.

Troubleshooting & "The Scientist's Perspective"

Issue: Protodeboronation

  • Symptom: Recovery of 2-methylbenzothiazole (minus the aryl group) or low yields.

  • Cause: High temperature in the presence of water/base can cleave the C-B bond before coupling occurs.

  • Fix: Switch to anhydrous conditions using CsF as the base in Dioxane, or use the pinacol ester derivative (which can be generated in situ if needed).

Issue: Catalyst Poisoning

  • Symptom: Reaction stalls after 20% conversion.

  • Cause: The benzothiazole nitrogen binds to Pd.[4]

  • Fix: Increase catalyst loading to 10 mol% or switch to Pd(PPh₃)₄ which has stronger ligand association, though SPhos is generally superior for heterocycles.

Issue: Purification Difficulties

  • Insight: Boronic acids often streak on silica.

  • Tip: If unreacted boronic acid persists, wash the organic layer with 1M NaOH (if product is neutral) to extract the boronic acid into the aqueous phase before column chromatography.

References

  • Benzothiazole Scaffold in Medicinal Chemistry

    • Title: Benzothiazole Derivatives in Drug Discovery: A Chemical Supplier's View.
    • Source: NBInno Applic
    • URL:[Link] (General reference for scaffold utility)

  • Suzuki Coupling Optimization

    • Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions.[5]

    • Source: PubMed Central (PMC).
    • URL:[Link] (Note: Describes analogous coupling conditions for benzothiazoles).

  • Boronic Acid Properties: Title: 2-Methylbenzothiazole-6-boronic acid Product Page. Source: BLD Pharm / ChemScene.
  • General Suzuki Mechanism & Ligands

    • Title: Suzuki Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Suzuki Coupling of 2-Methylbenzothiazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Accelerating the Synthesis of Privileged Benzothiazole Scaffolds The benzothiazole moiety is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Accelerating the Synthesis of Privileged Benzothiazole Scaffolds

The benzothiazole moiety is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl systems.[1][2] This reaction's appeal lies in its use of generally stable and environmentally benign boronic acids, along with its tolerance for a wide range of functional groups under relatively mild conditions.[1][2][3]

However, the synthesis of complex heterocyclic compounds can often be hampered by long reaction times and the potential for side product formation under conventional heating. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[2][4][5][6] This is achieved through efficient and uniform heating of the reaction mixture.[6] This application note provides a detailed protocol and scientific rationale for the microwave-assisted Suzuki coupling of 2-Methylbenzothiazole-6-boronic acid with aryl halides, a key transformation for the rapid generation of diverse compound libraries for drug development.

The Rationale Behind Microwave-Assisted Suzuki Coupling

The synergy between Suzuki coupling and microwave irradiation offers significant advantages for the synthesis of benzothiazole derivatives.[7] The core of this process is a palladium-catalyzed cycle, which is significantly accelerated by the rapid and efficient heating provided by microwaves.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with an aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (in this case, 2-Methylbenzothiazole-6-boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the benzothiazole moiety to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nitrogen atom within the benzothiazole ring can play a crucial role by coordinating with the palladium catalyst, which may facilitate the rate-limiting oxidative addition step.[9]

Suzuki_Coupling_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid 2-Methylbenzothiazole- 6-boronic acid + Base BoronicAcid->Transmetalation Diaryl_PdII Ar-Pd(II)-Benzothiazole Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Benzothiazole) RedElim->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Why Microwaves? The Advantage of Rapid Heating

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This offers several key advantages over conventional heating methods:

  • Reduced Reaction Times: Reactions that might take hours under conventional reflux can often be completed in minutes.[2][6]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged heating.[2][6]

  • Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.[10]

  • Access to Higher Temperatures: Sealed-vessel microwave synthesis allows for heating solvents above their atmospheric boiling points, enabling reactions to proceed that might not otherwise be feasible.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the microwave-assisted Suzuki coupling of 2-Methylbenzothiazole-6-boronic acid with a representative aryl bromide. Optimization may be required for different aryl halides.

Materials and Reagents
  • 2-Methylbenzothiazole-6-boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave synthesizer

Reaction Setup and Execution

The following workflow outlines the key steps for performing the microwave-assisted Suzuki coupling reaction.

Experimental_Workflow Start Start AddReagents Add Reagents to Microwave Vial Start->AddReagents SealVial Seal the Vial AddReagents->SealVial MicrowaveIrradiation Microwave Irradiation (Set Temp, Time, Power) SealVial->MicrowaveIrradiation Cooling Cool to Room Temperature MicrowaveIrradiation->Cooling Workup Reaction Work-up (Extraction, Washing) Cooling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2. A generalized workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-Methylbenzothiazole-6-boronic acid (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., 4 mL of a 3:1 mixture of 1,4-dioxane and water).

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction temperature to 120-150 °C and the reaction time to 10-30 minutes, with an initial power of 100-200 W.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.[10]

ParameterRecommended Starting PointRationale and Considerations
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a versatile catalyst for many Suzuki couplings.[7] Pd(dppf)Cl₂ is often effective for more challenging substrates, including heteroaryl chlorides.[11] For sterically hindered substrates, catalysts with bulky phosphine ligands like P(t-Bu)₃ or PCy₃ may be beneficial.[12]
Base K₂CO₃ (2 eq) or Cs₂CO₃ (2 eq)The base is crucial for activating the boronic acid.[13] Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates.[7] The choice of base can also influence the suppression of side reactions.[14]
Solvent 1,4-Dioxane/H₂O (3:1) or DMF/H₂O (3:1)A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[7][15] The presence of water is often beneficial for the transmetalation step.
Temperature 120-150 °CMicrowave heating allows for temperatures above the solvent's boiling point, which can significantly accelerate the reaction.
Time 10-30 minutesMicrowave reactions are typically very fast. The reaction progress can be monitored by TLC or LC-MS to determine the optimal time.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature, time, or catalyst loading. A different catalyst/ligand system or a stronger base might also be necessary.

  • Decomposition of Boronic Acid: Boronic acids can be susceptible to degradation, especially at high temperatures.[3][16][17] Using a slight excess of the boronic acid or its more stable pinacol ester derivative can sometimes be beneficial.

  • Homocoupling of Boronic Acid: The formation of a bi-benzothiazole side product can occur. This can sometimes be minimized by adjusting the base and reaction conditions.

  • Safety: Microwave synthesis in sealed vessels generates high pressures. Always use appropriate safety precautions and ensure the reaction volume does not exceed the manufacturer's recommendations for the vial size.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling of 2-Methylbenzothiazole-6-boronic acid offers a rapid, efficient, and reproducible method for the synthesis of a diverse range of 6-aryl-2-methylbenzothiazoles. This approach significantly shortens reaction times and often improves yields compared to conventional heating methods, making it an invaluable tool for medicinal chemists and researchers in drug discovery.[5][18] By understanding the underlying mechanism and carefully optimizing the reaction parameters, this protocol can be effectively implemented to accelerate the discovery of novel benzothiazole-based therapeutics.

References

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PubMed Central.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PubMed Central.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (n.d.). ACS Publications.
  • s Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross- Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. (2022, August 1). Bentham Science Publishers.
  • Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. (n.d.). Green Chemistry (RSC Publishing).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (n.d.). Green Chemistry (RSC Publishing).
  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2023, December 19). Indian Journal of Chemistry (IJC).
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). International Journal of Chemistry.
  • Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? (n.d.). PMC.
  • Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. (2025, August 6). Request PDF.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. (2024, December 29). INIS-IAEA.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. (n.d.). Chemical Science (RSC Publishing).
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal.
  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025, August 6).
  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Methylbenzothiazole-6-boronic acid Suzuki Reaction

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Methylbenzothiazole-6-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Methylbenzothiazole-6-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this specific transformation. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide

This section is structured to address the most common issues encountered during the Suzuki-Miyaura coupling of 2-Methylbenzothiazole-6-boronic acid, starting with the most frequent and progressing to more nuanced problems.

Issue 1: Low or No Conversion to Product

This is the most prevalent issue. A systematic approach to diagnosing the root cause is crucial.

Question: I'm not seeing any product formation. Where should I start troubleshooting?

Answer: When faced with a lack of product, it's essential to systematically evaluate each component of your reaction. The likely culprits, in order of probability, are the catalyst system (palladium source and ligand), the base, or the solvent.

Causality-Driven Troubleshooting Steps:

  • Catalyst System Evaluation: The Suzuki-Miyaura reaction is catalyzed by a palladium complex.[1][2] The efficiency of this catalyst is highly dependent on the chosen palladium source and, if used, a supporting ligand.

    • Palladium Source: For heteroaromatic substrates like 2-Methylbenzothiazole-6-boronic acid, common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][3][4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.

    • Ligand Selection: Ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][5] For heteroaromatic Suzuki couplings, electron-rich and bulky phosphine ligands are often effective.[5] Consider screening ligands such as SPhos, XPhos, or RuPhos, which have demonstrated success with challenging heteroaryl couplings.[6][7] In some cases, particularly with benzothiazole derivatives, the nitrogen atom of the benzothiazole ring can act as an internal ligand, potentially allowing for a "ligand-free" reaction, though this is highly substrate-dependent.[1]

  • Base Selection and Strength: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle.[8] It activates the boronic acid, making it more nucleophilic.[8]

    • Common Bases: A range of bases can be employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[3][4][9] The choice of base can significantly impact the reaction outcome.

    • Troubleshooting with Bases: If you are using a weaker base like K₂CO₃ with limited success, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. The solubility of the base in the chosen solvent is also a critical factor.

  • Solvent Effects: The solvent influences the solubility of reactants, reagents, and the catalyst, and can also affect the reaction rate and selectivity.[10]

    • Typical Solvents: Common solvents for Suzuki reactions include toluene, dioxane, DMF, and THF, often with the addition of water.[3][4]

    • Solvent Screening: If your reaction is sluggish, a change of solvent may be beneficial. For instance, moving from a non-polar solvent like toluene to a more polar aprotic solvent like DMF or dioxane could improve solubility and reaction kinetics.[3][4]

Issue 2: Significant Protodeboronation of 2-Methylbenzothiazole-6-boronic acid

Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methylbenzothiazole as a byproduct and reducing the yield of the desired coupled product.[11]

Question: I'm observing a significant amount of 2-methylbenzothiazole in my reaction mixture. How can I minimize this side reaction?

Answer: Protodeboronation is a known challenge, especially with heteroaromatic boronic acids.[11][12] Several factors can contribute to this undesired pathway.

Strategies to Mitigate Protodeboronation:

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, excess water can promote protodeboronation. Ensure your solvents are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: The type and amount of base can influence the rate of protodeboronation. Weaker bases, such as KF, have been shown to be effective in minimizing this side reaction in some cases.[8][13]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[14] These esters are generally more stable under the reaction conditions and slowly hydrolyze to the active boronic acid.[14]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of protodeboronation. If possible, try to run the reaction at a lower temperature or for a shorter duration once the starting material is consumed.

  • Catalyst System: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway. Screening different palladium/ligand combinations is advisable. For heteroaryl boronic acids, catalyst systems utilizing bulky, electron-rich ligands like SPhos have been shown to be effective in minimizing protodeboronation.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for the Suzuki reaction of 2-Methylbenzothiazole-6-boronic acid?

A1: A robust starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos. A common base to start with is K₃PO₄, and a suitable solvent system would be dioxane/water or toluene/water.[3][4][7]

Q2: Can I run this reaction "ligand-free"?

A2: It is possible, as the nitrogen atom in the benzothiazole ring can coordinate to the palladium center, facilitating the catalytic cycle.[1] However, the success of a ligand-free approach is highly dependent on the specific coupling partner and reaction conditions. If you encounter issues with a ligand-free system, the addition of an external ligand is a logical next step.

Q3: My starting materials are not very soluble in the reaction solvent. What can I do?

A3: Poor solubility can significantly hinder the reaction rate.[13] Consider switching to a more polar aprotic solvent like DMF or DMAc.[3][15] Gentle heating can also improve solubility. In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic solvent systems.[16]

Q4: How do I know if my palladium catalyst is active?

A4: A simple visual cue for an active Pd(0) catalyst is a change in the reaction mixture's color to a dark brown or black, which often indicates the formation of palladium nanoparticles. However, this is not always a definitive indicator. The most reliable way to assess catalyst activity is through reaction monitoring (e.g., by TLC, LC-MS, or GC-MS) to observe the consumption of starting materials and the formation of the product.

Q5: What is the role of water in the Suzuki reaction?

A5: Water can play several roles. It can help to dissolve the inorganic base and can also influence the speciation of the boronic acid. While some Suzuki reactions are performed under anhydrous conditions, many benefit from the presence of a small amount of water in a biphasic system. However, as mentioned earlier, excess water can lead to protodeboronation.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Methylbenzothiazole-6-boronic acid

This protocol provides a reliable starting point for the reaction.

Materials:

  • 2-Methylbenzothiazole-6-boronic acid (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dioxane (0.1 M)

  • Water (to make a 4:1 dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 2-Methylbenzothiazole-6-boronic acid, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed dioxane and water.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Catalyst Systems for Heteroaryl Suzuki Couplings
Palladium SourceLigandTypical BaseSolvent SystemKey Considerations
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂OGood for challenging couplings, minimizes protodeboronation.[7]
Pd₂(dba)₃XPhosCs₂CO₃TolueneHighly active, good for sterically hindered substrates.
Pd(PPh₃)₄NoneK₂CO₃DMF/H₂OA classic system, may require higher temperatures.[3][4]
PdCl₂(dppf)NoneNa₂CO₃DioxaneEffective for a range of substrates.[6]

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B R-X C R-Pd(II)-X Complex B->C D Transmetalation (R'-B(OH)₂) C->D R'-B(OH)₂ E R-Pd(II)-R' Complex D->E F Reductive Elimination E->F F->A Regeneration G R-R' Product F->G Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base No Improvement Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligands Check_Solvent Change Solvent (e.g., Dioxane, Toluene, DMF) Check_Base->Check_Solvent No Improvement Success Reaction Successful Check_Base->Success Improvement Increase_Temp Increase Reaction Temperature Check_Solvent->Increase_Temp No Improvement Check_Solvent->Success Improvement Screen_Ligands->Success Improvement Check_Purity Verify Purity of Starting Materials Increase_Temp->Check_Purity No Improvement Increase_Temp->Success Improvement

Caption: A decision-making workflow for troubleshooting low conversion issues.

References

  • Al-Masum, M., & El-Hiti, G. A. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 13(1), e0191335. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Ikawa, T., & Barder, T. E. (2007). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation is described. The Journal of Organic Chemistry, 72(22), 8678-8688. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved February 7, 2026, from [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Rashid, U., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8861. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Maluleka, M. M., & van Otterlo, W. A. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(5), 5339-5369. [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved February 7, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • El-Shahat, M. F., et al. (2019). Benzothiazole-based Palladium Complexes as Efficient Nano-sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved February 7, 2026, from [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6349. [Link]

  • Lee, H., & Wisniewski, S. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved February 7, 2026, from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved February 7, 2026, from [Link]

  • Li, Z., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(16), 4058-4061. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 7(19), 4199-4202. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Retrieved February 7, 2026, from [Link]

  • Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 639-646. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Li, J., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 10(14), 4017-4024. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Suzuki Coupling: 2-Methylbenzothiazole-6-boronic Acid versus Common Boronic Acids

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for creating compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for creating complex biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents.[1] The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth comparison of 2-Methylbenzothiazole-6-boronic acid with other commonly employed boronic acids, offering insights into its unique reactivity, potential challenges, and practical applications, supported by experimental data.

The Suzuki-Miyaura Coupling: A Brief Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[2] The catalytic cycle, fundamental to understanding the role of the boronic acid, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid enters the cycle during the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is often rate-limiting and is highly dependent on the nature of the boronic acid.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2, Base) R1-Pd(II)-R2(L2)->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Reductive Elimination caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Introducing 2-Methylbenzothiazole-6-boronic Acid: A Heteroaromatic Contender

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] Consequently, the ability to incorporate this heterocycle into larger molecules via Suzuki coupling is of significant interest. 2-Methylbenzothiazole-6-boronic acid offers a direct route to achieving this.

Unique Characteristics of 2-Methylbenzothiazole-6-boronic Acid:
  • Electronic Nature: The benzothiazole ring system is electron-deficient, which can influence its reactivity in the transmetalation step.

  • Coordinating Heteroatom: The nitrogen atom in the thiazole ring can potentially coordinate to the palladium catalyst. This can have both beneficial and detrimental effects. In some cases, it can act as an internal ligand, facilitating the reaction, especially with sterically hindered substrates.[4] However, strong coordination can also lead to catalyst inhibition.[5]

  • Pharmaceutical Relevance: The 2-methylbenzothiazole core is a key structural motif in various therapeutic agents, making this boronic acid a valuable building block for drug discovery programs.

Performance Comparison: 2-Methylbenzothiazole-6-boronic Acid vs. Standard Boronic Acids

To provide a clear performance benchmark, we will compare 2-Methylbenzothiazole-6-boronic acid (as represented by its close analogue, 2-amino-6-bromobenzothiazole in coupling reactions) with two widely used boronic acids: the simple and robust phenylboronic acid and another common heteroaromatic, thiophene-2-boronic acid .

Key Comparison Parameters:
  • Yield: The isolated yield of the desired coupled product is a primary measure of efficiency.

  • Reaction Time: Faster reactions are generally preferred for efficiency and to minimize potential side reactions.

  • Substrate Scope: The range of coupling partners (aryl halides, etc.) that can be successfully employed.

  • Stability and Side Reactions: The propensity for protodeboronation and other undesired side reactions.

Experimental Data Snapshot:

The following table summarizes representative Suzuki coupling yields for a benzothiazole derivative with various aryl boronic acids. While a direct comparison with phenylboronic acid and thiophene-2-boronic acid under identical conditions is not available in a single study, these data provide valuable insights into the performance of benzothiazole-based couplings.

EntryAryl Boronic Acid/EsterCoupling PartnerProductSolvent SystemYield (%)Reference
1p-Tolylboronic acid2-Amino-6-bromobenzothiazole2-Amino-6-(p-tolyl)benzothiazoleDioxane/H₂O75[3]
24-Methoxyphenylboronic acid2-Amino-6-bromobenzothiazole2-Amino-6-(4-methoxyphenyl)benzothiazoleDioxane/H₂O71[3]
3Phenylboronic acid2-Amino-6-bromobenzothiazole2-Amino-6-phenylbenzothiazoleDioxane/H₂O78[3]
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-bromobenzothiazole2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazoleDioxane/H₂O67[3]
54-Chlorophenylboronic acid2-Amino-6-bromobenzothiazole2-Amino-6-(4-chlorophenyl)benzothiazoleToluene/H₂O61[3]

Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Aryl Boronic Acids/Esters. [3]

Causality Behind Experimental Choices: Navigating the Nuances of Heteroaromatic Suzuki Couplings

The successful application of 2-Methylbenzothiazole-6-boronic acid in Suzuki couplings requires a nuanced understanding of the factors that influence the reaction's outcome.

Catalyst and Ligand Selection:

The choice of the palladium catalyst and its associated ligand is paramount. For heteroaromatic boronic acids, bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) often provide superior results. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step.

The Challenge of Protodeboronation:

A significant side reaction that plagues many Suzuki couplings, especially with heteroaromatic boronic acids, is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and consumption of the boronic acid.[6] The rate of protodeboronation is highly pH-dependent and can be particularly rapid for certain heteroaromatics like 2-pyridyl and 5-thiazolyl boronic acids.[7]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: Using a weaker base or a non-aqueous base can sometimes reduce the rate of protodeboronation.

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize the proton source.

  • Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. However, this may require harsher conditions to achieve transmetalation.[8]

  • Reaction Time and Temperature: Optimizing the reaction to proceed as quickly as possible at the lowest effective temperature can minimize the time for protodeboronation to occur.

Solvent Effects:

The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, DMF, and THF, often in combination with water, are commonly used. The aqueous phase is crucial for activating the boronic acid for transmetalation.

Experimental Protocols: A Self-Validating System

The following protocols provide a starting point for researchers working with benzothiazole-based Suzuki couplings. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

General Procedure for Suzuki Coupling of a Bromobenzothiazole with an Aryl Boronic Acid:

This protocol is adapted from the synthesis of 2-amino-6-arylbenzothiazoles.[3]

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Reactants 1. Add bromobenzothiazole, aryl boronic acid, and solvent to a reaction vessel. Start->Add_Reactants Inert_Atmosphere 2. Degas the mixture and establish an inert atmosphere (e.g., nitrogen or argon). Add_Reactants->Inert_Atmosphere Add_Catalyst_Base 3. Add Pd catalyst, ligand, and base. Inert_Atmosphere->Add_Catalyst_Base Heat 4. Heat the reaction mixture to the desired temperature with vigorous stirring. Add_Catalyst_Base->Heat Monitor 5. Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Upon completion Extract 7. Perform an aqueous workup and extract with an organic solvent. Cool->Extract Dry_Concentrate 8. Dry the organic layer and concentrate under reduced pressure. Extract->Dry_Concentrate Purify 9. Purify the crude product by column chromatography. Dry_Concentrate->Purify End End Purify->End caption Figure 2: General Workflow for Suzuki Coupling

Caption: Figure 2: General Workflow for Suzuki Coupling.

Materials:

  • 2-Amino-6-bromobenzothiazole (1.0 equiv)

  • Aryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromobenzothiazole and the aryl boronic acid.

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water).

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base and the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

2-Methylbenzothiazole-6-boronic acid and its analogues are valuable reagents for the synthesis of pharmaceutically relevant compounds via the Suzuki-Miyaura cross-coupling reaction. While they can exhibit good to excellent yields, their successful application requires careful consideration of potential challenges, particularly catalyst inhibition and protodeboronation. Understanding the underlying mechanistic principles and judicious selection of reaction conditions, including the catalyst, ligand, base, and solvent, are key to overcoming these hurdles.

Compared to simple aryl boronic acids like phenylboronic acid, heteroaromatic boronic acids such as 2-Methylbenzothiazole-6-boronic acid often demand more specialized conditions. However, the ability to directly incorporate the benzothiazole scaffold into complex molecules justifies the additional optimization efforts. As catalyst technology continues to advance, we can expect the development of even more robust and efficient methods for the Suzuki coupling of challenging heteroaromatic boronic acids, further expanding the synthetic chemist's toolkit for drug discovery and materials science.

References

  • Belanger, G., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Tahir, M. N., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8863. Available at: [Link]

  • Molnár, M., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • Jain, S., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(3), 279-284. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Amiri, M. (2020). In Suzuki coupling can the boronic acid couple with each other? ResearchGate. Available at: [Link]

  • Abdel-Halim, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415-4426. Available at: [Link]

  • Tahir, M. N., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]

  • Dreher, S. D., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(47), 33076-33116. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Available at: [Link]

  • Kumar, S., et al. (2016). Benzotriazol-1-ylmethanol: An excellent bidentate ligand for the copper/palladium-catalyzed C-N and C-C coupling reaction. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rivera-Chávez, D. A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. Available at: [Link]

  • Karminski-Zamola, G. (2014). 2-Methylbenzothiazole. ResearchGate. Available at: [Link]

  • Vilk, G., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1146. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Stanetty, P., & Stanetty, C. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Sciforum. Available at: [Link]

  • Belanger, G., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233. Available at: [Link]

  • Cox, P. A., et al. (2016). Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]

  • NRO KOPERNIK. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

Sources

Comparative

structure-activity relationship of 2-Methylbenzothiazole-6-boronic acid derivatives

Technical Guide: Structure-Activity Relationship (SAR) & Applications of 2-Methylbenzothiazole-6-boronic Acid Derivatives Executive Summary: The Dual-Function Scaffold 2-Methylbenzothiazole-6-boronic acid (and its pinaco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) & Applications of 2-Methylbenzothiazole-6-boronic Acid Derivatives

Executive Summary: The Dual-Function Scaffold

2-Methylbenzothiazole-6-boronic acid (and its pinacol ester derivatives) occupies a unique niche in high-value chemical biology. Unlike standard building blocks, it possesses a "dual-personality" SAR profile:

  • As a Pharmacophore Precursor: It is the primary gateway to 6-arylbenzothiazoles , a privileged scaffold in oncology (Hsp90 inhibitors, antitumor agents).

  • As a Functional "Warhead" (Probes): The boronic acid moiety acts as a specific chemosensor for Peroxynitrite (ONOO⁻), enabling fluorogenic "turn-on" detection of oxidative stress in live cells.

This guide objectively compares the performance of the boronic acid derivatives against halogenated alternatives and details their specific reactivity profiles.

SAR Dimension A: The Boronate as a Biosensor (ROS/RNS Probes)

In this context, the "Activity" is fluorescence modulation. The boronic acid group functions as a masking group that quenches fluorescence until cleaved by specific Reactive Nitrogen Species (RNS).

Mechanism of Action: The Oxidative Switch

The boronate group suppresses the intramolecular charge transfer (ICT) of the benzothiazole fluorophore. Upon reaction with Peroxynitrite (ONOO⁻), the boronate is oxidatively hydrolyzed to a phenol (hydroxyl group), restoring the "push-pull" electron system and triggering strong fluorescence.

Comparative Performance: Boronic Acid vs. Pinacol Ester Probes

FeatureFree Boronic Acid DerivativesPinacol Ester Derivatives
Solubility (Aq) Moderate (often requires DMSO co-solvent)Low (Hydrophobic, better cell permeability)
Response Time Fast (< 2 min)Slower (requires ester hydrolysis or direct oxidation)
Sensitivity (LOD) High (~10–50 nM range)Moderate (~100 nM range)
Selectivity High for ONOO⁻ over H₂O₂High for ONOO⁻ over H₂O₂
Stability Prone to dehydration (boroxine formation)High stability (shelf-stable)

Key SAR Insight:

  • Electron Withdrawal: Adding electron-withdrawing groups (e.g., -CN, -Cl) to the benzothiazole core increases the quantum yield of the released fluorophore but may reduce the initial reaction rate with ONOO⁻.

  • Positioning: The 6-position is optimal for the boronate group because it conjugates directly with the nitrogen lone pair, maximizing the fluorescence "quenching" effect in the probe state and "enhancement" in the product state.

SAR Dimension B: The 6-Position in Drug Discovery (Antitumor)

When used as a synthetic intermediate, the boronic acid allows the installation of diverse aryl groups at the C-6 position. The biological activity here refers to the final drug candidate.

Target: Hsp90 C-Terminal Domain & Kinase Inhibition

Substitutions at the C-6 position of 2-methylbenzothiazole are critical for binding affinity in various oncology targets.

SAR Trends for 6-Substituted Benzothiazoles:

Substitution (C-6)Effect on Biological Activity (Antitumor/Antimicrobial)Mechanism
Phenyl / Aryl Significantly Increased Extends pi-stacking interactions in the hydrophobic pocket of Hsp90 or DNA minor groove.
H (Unsubstituted) Baseline / LowLacks steric reach to engage secondary binding pockets.
Halogen (Cl/F) ModerateImproves metabolic stability but lacks the potency of bi-aryl systems.
Sulfonamide VariableIncreases polarity; often used for antimicrobial applications (S. aureus).

Why use the Boronic Acid vs. the Halide?

  • The Boronic Acid Route: Allows reaction with diverse aryl halides (widely available). Best for "Late-Stage Diversification" of a library.

  • The Halide Route: Requires reaction with aryl boronic acids. While common, some complex aryl boronic acids are unstable. The benzothiazole boronate is robust, making it the preferred partner for coupling with fragile heteroaromatics.

Visualization: Mechanism & Workflow

Figure 1: Peroxynitrite Sensing & Synthetic Divergence

G Boronate 2-Methylbenzothiazole- 6-boronic acid (Non-Fluorescent / Precursor) Phenol 6-Hydroxybenzothiazole (Highly Fluorescent) Boronate->Phenol Oxidative Hydrolysis Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) Boronate->Suzuki + Aryl Halide ONOO + ONOO- (Peroxynitrite) ONOO->Phenol Signal Fluorescence Turn-On (Detection of Oxidative Stress) Phenol->Signal Emission ~450-500nm Drug 6-Aryl-Benzothiazole (Antitumor Agent) Suzuki->Drug C-C Bond Formation Target Target: Hsp90 / Kinases Drug->Target Inhibition

Caption: Divergent utility of the scaffold. Top path: Fluorogenic sensing of Peroxynitrite.[1][2][3] Bottom path: Synthesis of bioactive antitumor agents.[4][5][6]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of 6-Aryl Derivatives)

Use this protocol to synthesize Hsp90 inhibitor libraries.

Reagents:

  • 2-Methylbenzothiazole-6-boronic acid (1.0 eq)

  • Aryl bromide/iodide (1.0 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the boronic acid, aryl halide, and base. Suspend in solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under Argon flow. Seal the vial.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Expected Yield: 75–90% depending on the steric hindrance of the aryl halide.

Protocol B: Peroxynitrite (ONOO⁻) Detection Assay

Use this protocol to validate the boronic acid as a probe.

Reagents:

  • Probe Stock: 10 mM 2-Methylbenzothiazole-6-boronic acid pinacol ester in DMSO.

  • Buffer: PBS (pH 7.4, 10 mM).[7]

  • ONOO⁻ Source: Synthesized via reaction of NaNO₂ and H₂O₂ (keep on ice, use immediately).

Step-by-Step:

  • Preparation: Dilute Probe Stock into PBS to a final concentration of 10 µM.

  • Baseline: Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) for 1 minute to establish a stable baseline (Background).

  • Induction: Add ONOO⁻ aliquots (0–50 µM).

  • Measurement: Record spectra immediately.

    • Validation: The signal should increase >10-fold within 2 minutes.

    • Selectivity Check: Repeat with H₂O₂ (100 µM) and HOCl (100 µM). The probe should show minimal response (<5% of ONOO⁻ signal) to these interferents.

References

  • Sedgwick, A. C., et al. (2016).[3] "Boronate based fluorescence (ESIPT) probe for peroxynitrite." Chemical Communications, 52(83), 12352-12355.

  • Kumbhare, R. M., et al. (2012).[8] "Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents." Bioorganic & Medicinal Chemistry Letters, 22(1), 453–455.[8]

  • Wang, J., et al. (2022).[7][8] "Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells."[1] RSC Advances, 12, 28383-28390.

  • Hutchinson, I., et al. (2001).[9] "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 44(9), 1446–1455.

  • NBInno Technical Data. (2024). "Harnessing Benzothiazole Boronic Acids: Synthesis & Pharma Applications."

Sources

Validation

A Comparative Guide to the Cytotoxicity of 2-Methylbenzothiazole-6-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the benzothiazole scaffold has emerged as a "privileged" structure, consistently appearing in compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the benzothiazole scaffold has emerged as a "privileged" structure, consistently appearing in compounds with potent and diverse biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth technical assessment of the cytotoxicity of a specific, yet underexplored, class of these compounds: 2-Methylbenzothiazole-6-boronic acid derivatives.

As Senior Application Scientists, our goal is to not only present data but to explain the causality behind experimental choices and to provide a framework for future research. While direct and extensive cytotoxic data for 2-Methylbenzothiazole-6-boronic acid and its derivatives are not abundant in publicly accessible literature, this guide will synthesize the known cytotoxic profiles of the parent benzothiazole scaffold with the well-documented anticancer mechanisms of boronic acid-containing compounds. We will provide a comparative analysis, detailed experimental protocols for assessing cytotoxicity, and a forward-looking perspective on the therapeutic potential of this specific chemical class.

The Benzothiazole Scaffold: A Foundation of Potent Cytotoxicity

Benzothiazole derivatives have consistently demonstrated significant cytotoxic and antiproliferative activities against a multitude of cancer cell lines.[3][4] The core mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

One of the key pathways implicated in the cytotoxic action of benzothiazoles is the NF-κB (nuclear factor kappa B) signaling pathway. In many cancers, NF-κB is constitutively active, promoting cell survival, proliferation, and inflammation. Certain 2-substituted benzothiazole derivatives have been shown to suppress the activation of the NF-κB pathway, leading to a reduction in downstream inflammatory mediators like COX-2 and iNOS, and ultimately, a decrease in cancer cell viability.

Furthermore, many benzothiazole compounds induce cytotoxicity through the generation of oxidative stress. They can increase the production of reactive oxygen species (ROS) within cancer cells, leading to cellular damage, DNA fragmentation, and loss of mitochondrial membrane potential (ΔΨm), all of which are hallmarks of apoptosis.

The Boronic Acid Moiety: A Key Player in Anticancer Activity

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry, most notably with the FDA approval of bortezomib, a proteasome inhibitor for treating multiple myeloma.[5] The boron atom in boronic acids has a unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in the active sites of enzymes.[6]

This reactivity allows boronic acid-containing compounds to act as potent enzyme inhibitors. In the context of cancer, this can translate to the inhibition of key proteins involved in cell cycle regulation and survival. For instance, boronic acid derivatives have been designed as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[6]

Moreover, some arylboronic acids have demonstrated direct cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation.[7][8] The specific mechanism can vary depending on the overall molecular structure, but the ability of the boronic acid group to interact with key cellular targets is a recurring theme.

2-Methylbenzothiazole-6-boronic Acid Derivatives: A Promising Synergy

The combination of the 2-methylbenzothiazole scaffold with a 6-boronic acid moiety presents a compelling strategy for the design of novel anticancer agents. The 2-methyl group can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding to specific biological targets. The 6-boronic acid group introduces a reactive center capable of forming covalent bonds with key enzymatic targets, a mechanism distinct from many traditional cytotoxic agents.

Comparative Cytotoxicity Data of Benzothiazole Derivatives

To provide a framework for comparison, the following table summarizes the cytotoxic activity of various benzothiazole derivatives (lacking the 6-boronic acid moiety) against different human cancer cell lines. This data highlights the general potency of the benzothiazole scaffold and provides a benchmark for future studies on 2-Methylbenzothiazole-6-boronic acid derivatives.

Compound ClassCell LineIC50 (µM)Reference
2-Substituted BenzothiazolesHepG2 (Liver)29.63 - 59.17[9]
2-Substituted BenzothiazolesHeLa (Cervical)9.76[3][4]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMultiplePotent (Clinical Trials)[10]
Pyridinyl-2-amine linked benzothiazole-2-thiolSKRB-3 (Breast)0.0012[9]
Pyridinyl-2-amine linked benzothiazole-2-thiolSW620 (Colon)0.0043[9]
Pyridinyl-2-amine linked benzothiazole-2-thiolA549 (Lung)0.044[9]
Pyridinyl-2-amine linked benzothiazole-2-thiolHepG2 (Liver)0.048[9]

Experimental Protocols for Assessing Cytotoxicity

To facilitate the investigation of 2-Methylbenzothiazole-6-boronic acid derivatives, we provide detailed, step-by-step methodologies for key cytotoxicity and apoptosis assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Methylbenzothiazole-6-boronic acid derivatives and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

MTT Assay Workflow

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Apoptosis_Detection cluster_0 Cell Population Viable Viable Annexin V- / PI- EarlyApoptosis Early Apoptotic Annexin V+ / PI- Viable->EarlyApoptosis Apoptosis Induction LateApoptosis Late Apoptotic / Necrotic Annexin V+ / PI+ EarlyApoptosis->LateApoptosis Membrane Permeabilization

Apoptosis Staining States

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red.[12] In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green.[12] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Treatment: Treat cells with the test compounds.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess JC-1.

  • Fluorescence Measurement: Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~510 nm, emission ~527 nm) fluorescence using a fluorescence microscope or a plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of ΔΨm.

Future Directions and Conclusion

The synthesis and cytotoxic evaluation of a focused library of 2-Methylbenzothiazole-6-boronic acid derivatives are warranted to fully elucidate their potential as anticancer agents. Structure-activity relationship (SAR) studies, where the substituents on the benzothiazole ring and the nature of the boronic acid ester are systematically varied, will be crucial for optimizing potency and selectivity.

References

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (2022). MDPI. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. (2017). ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). MDPI. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2016). PMC - NIH. [Link]

  • In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa). (2025). PMC - PubMed Central. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [Link]

  • Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. (2016). NIH. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). PubMed. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2021). Jagannath University Journal of Science. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). NIH. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). PMC - NIH. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]

  • (2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. (2020). ResearchGate. [Link]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. (2008). PMC - NIH. [Link]

Sources

Comparative

head-to-head comparison of 2-Methylbenzothiazole-6-boronic acid and its pinacol ester

This guide provides a technical, head-to-head analysis of 2-Methylbenzothiazole-6-boronic acid versus its pinacol ester derivative. It is designed for medicinal chemists and process engineers selecting the optimal reagen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head analysis of 2-Methylbenzothiazole-6-boronic acid versus its pinacol ester derivative. It is designed for medicinal chemists and process engineers selecting the optimal reagent for Suzuki-Miyaura cross-coupling reactions involving the benzothiazole scaffold—a "privileged structure" in drug discovery.

[1]

Executive Summary: The Decision Matrix

For rapid decision-making, use this matrix to select the appropriate reagent based on your specific experimental constraints.

FeatureBoronic Acid (Free Acid) Pinacol Ester (Bpin)
CAS Number 866332-18-5 (Synthesis described below)
Atom Economy High (Ideal for scale-up)Lower (Generates pinacol waste)
Reactivity High (Fast transmetalation)Moderate (Requires in situ hydrolysis)
Stability Low (Prone to dehydration/oxidation)High (Chromatography stable)
Solubility Polar solvents (MeOH, DMF, DMSO)Non-polar/Polar (DCM, THF, Toluene)
Purification Difficult (Streaks on silica)Excellent (Clean silica bands)
Best Use Case Late-stage coupling; Scale-upEarly-stage library synthesis; Storage

Chemical Identity & Physical Properties[1][2][3][4]

Understanding the fundamental physical differences is critical for solvent selection and handling.

2-Methylbenzothiazole-6-boronic acid[1][2][4][5][6][7][8][9][10][11]
  • Structure: Free boronic acid group (-B(OH)₂) at the C6 position.

  • Molecular Weight: 193.03 g/mol [1][2]

  • Physical State: Off-white to beige solid.

  • Solubility Profile: Soluble in aqueous bases, MeOH, EtOH, DMF. Poor solubility in hexanes/Et₂O.

  • Key Characteristic: Exists in equilibrium with its cyclic anhydride (boroxine), making precise stoichiometry difficult without pre-hydrolysis.

2-Methylbenzothiazole-6-boronic acid pinacol ester[1][4][11]
  • Structure: Boron atom protected by a pinacol diol ring.

  • Molecular Weight: ~275.15 g/mol

  • Physical State: White crystalline solid or viscous oil (depending on purity).

  • Solubility Profile: High solubility in organic solvents (DCM, EtOAc, THF, Toluene).

  • Key Characteristic: Lewis acidity of the boron is attenuated, preventing rapid oxidation and facilitating silica gel chromatography.

Synthesis & Production Pathways

The choice of reagent often depends on synthetic accessibility. The pinacol ester is typically the precursor to the acid in laboratory settings, whereas the acid is preferred for industrial sourcing due to cost.

Pathway Visualization

The following diagram illustrates the synthetic relationship between the 6-bromo precursor, the pinacol ester, and the free acid.

G Bromide 6-Bromo-2-methylbenzothiazole (Precursor) Ester Pinacol Ester (Stable Intermediate) Bromide->Ester Miyaura Borylation Pd(dppf)Cl2, B2pin2 KOAc, DMF, 100°C Acid Boronic Acid (Reactive Species) Ester->Acid Hydrolysis NaIO4 / HCl Suzuki Suzuki Product (Biaryl) Ester->Suzuki Slow Coupling (In situ hydrolysis) Acid->Suzuki Fast Coupling Direct Transmetalation

Figure 1: Synthetic workflow connecting the bromide precursor to the active coupling species.

Experimental Protocol: Synthesis of the Pinacol Ester

Reference Standard: Adapted from Miyaura Borylation protocols [1].

  • Reagents: Charge a reaction vial with 6-bromo-2-methylbenzothiazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv).

  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Reaction: Degas with Argon for 5 mins. Seal and heat to 100°C for 4–12 hours .

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc). The ester is stable on silica.

    • Note: This step typically yields 65–75% of the pinacol ester.

Performance in Suzuki-Miyaura Coupling[10]

This is the core comparison. The "active species" in a Suzuki coupling is the boronate anion formed by the coordination of a base.

Mechanistic Divergence
  • Boronic Acid: Reacts directly with the base (e.g., K₂CO₃, K₃PO₄) to form the reactive hydroxyboronate species [Ar-B(OH)₃]⁻. This species transmetalates rapidly with the Oxidative Addition Complex (Pd-Ar-X).

  • Pinacol Ester: Must first undergo hydrolysis or alkoxylation to displace the bulky pinacol group. This adds a kinetic lag phase. In anhydrous conditions, pinacol esters react extremely slowly unless specialized bases (e.g., KOtBu) or activators are used.

Comparative Data Table
ParameterBoronic Acid (Free)Pinacol Ester (Bpin)
Reaction Time Fast (1–4 hours)Slower (4–12 hours)
Base Requirement Weak bases (Na₂CO₃, K₂CO₃) often suffice.Stronger bases (K₃PO₄, Ba(OH)₂) or water addition often required.
Solvent System Requires water/polar co-solvent (DME/H₂O).Compatible with anhydrous toluene/dioxane (if base is suitable).
Byproducts Boric acid (water soluble, benign).Pinacol (difficult to remove, can sublime).
Protodeboronation High Risk: The 2-methylbenzothiazole ring is electron-deficient; C6-B bond can cleave under high heat/strong base.Low Risk: The ester protects the C-B bond until the moment of reaction.
Recommended Protocol for Coupling

For 2-Methylbenzothiazole-6-boronic acid (or ester) + Aryl Halide

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/SPhos (for difficult substrates).

  • Base: 2M Na₂CO₃ (aqueous).

  • Solvent: DME (Dimethoxyethane) or Dioxane.

  • Conditions:

    • For Acid: 80°C for 2 hours.

    • For Ester: 90–100°C for 6 hours (ensure water is present to facilitate hydrolysis).

Stability & Storage Guidelines

The stability profile is the primary reason researchers choose the ester over the acid.

Boronic Acid Instability
  • Dehydration: Spontaneously forms cyclic boroxine anhydrides (trimers) upon storage. This changes the effective molecular weight, leading to stoichiometry errors.

    • Mitigation: Always assume ~90-95% purity or use excess (1.2–1.5 equiv).

  • Protodeboronation: The benzothiazole ring is heteroaromatic and electron-withdrawing. Under prolonged storage or acidic conditions, the C-B bond can hydrolyze, yielding the des-boryl product (2-methylbenzothiazole).

Pinacol Ester Robustness[3]
  • Shelf Life: Can be stored at room temperature (desiccated) for months/years without significant degradation.

  • Chromatography: Can be purified on silica gel without decomposition, allowing for the isolation of pure intermediate before the coupling step.

References

  • Miyaura Borylation of Heteroarenes: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.Link

  • Stability of Boronic Esters: Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.Link

  • Benzothiazole Synthesis via Suzuki: Kumbhare, R. M., et al. (2025). Synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross coupling reactions. ResearchGate.Link

  • CAS Database Verification: PubChem Compound Summary for CID 16218567 (2-Methylbenzothiazole-6-boronic acid).Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylbenzothiazole-6-boronic Acid

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling an...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 2-Methylbenzothiazole-6-boronic acid are paramount. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from similar boronic acid derivatives, the anticipated hazards are summarized below.[1][2][3][4]

Hazard Category GHS Classification Anticipated Effects & Rationale
Acute Oral Toxicity Category 4Harmful if swallowed. This is a common classification for many specialized organic compounds.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation. Boronic acids, in general, can be irritating upon prolonged contact.[1][3]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. The fine, crystalline nature of many boronic acids poses a significant risk to eyes.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Inhalation of the dust should be avoided.[1][2][5]

It is imperative to treat this compound with the caution warranted by these potential hazards. Every protocol that follows is built upon this foundational risk assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Equipment Specification Justification
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles. Conforms to OSHA 29 CFR 1910.133.[6]
Hand Protection Nitrile glovesInspected prior to use. Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation and prevents inhalation of dust or aerosols.[2][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6]

Waste Management and Disposal Workflow

The disposal of 2-Methylbenzothiazole-6-boronic acid must be managed as a regulated hazardous waste stream. Disposing of it down the drain or in regular trash is strictly prohibited and environmentally irresponsible.[8][9]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste."[10] The container must have a tight-fitting screw cap to prevent leaks or the release of vapors.[8][10]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methylbenzothiazole-6-boronic acid"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Storage: Keep the waste container closed at all times, except when adding waste.[8][11] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[6][12][13]

Step 2: Spill Management

Accidents happen, and a clear, pre-defined plan for spill cleanup is essential.

  • For Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or vacuum up the material to avoid generating dust.[14]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, wipes) into your designated hazardous waste container.[14]

    • Clean the spill area with soap and water.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Prevent others from entering the area.

Step 3: Final Disposal Protocol

The ultimate disposal of the waste must be handled by certified professionals in accordance with federal and local regulations.

  • Accumulation: Collect the waste in your properly labeled container in the SAA. Do not exceed 90% of the container's capacity.[8]

  • Request Pickup: Once the container is full or the waste is no longer being generated, contact your institution’s EHS office to schedule a hazardous waste pickup.

  • Documentation: Your EHS department will handle the creation of a hazardous waste manifest, a document that tracks the waste from your laboratory to its final disposal facility, ensuring a complete and compliant chain of custody.[15][16]

The following diagram illustrates the decision-making and workflow for proper disposal.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Disposal start Waste Generated (Solid 2-Methylbenzothiazole- 6-boronic acid) container Collect in a Labeled, Compatible, Closed Hazardous Waste Container start->container storage Store in Satellite Accumulation Area (SAA) container->storage spill Spill Occurs small_spill Small Spill: Clean up with appropriate PPE. Place residue in waste container. spill->small_spill Is it small & manageable? large_spill Large Spill: Evacuate & Contact EHS. spill->large_spill No small_spill->storage storage->spill Potential Event pickup Request Waste Pickup from EHS/Safety Office storage->pickup Container Full or Project Complete manifest EHS Creates Hazardous Waste Manifest pickup->manifest transport Licensed Transporter Picks Up Waste manifest->transport facility Disposal at a Certified Treatment, Storage, and Disposal Facility (TSDF) transport->facility

Caption: Workflow for the safe disposal of 2-Methylbenzothiazole-6-boronic acid.

Regulatory Framework: The Basis of Compliance

All chemical waste handling procedures are governed by strict regulations to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national framework for hazardous waste management, from generation to disposal.[16][17]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including proper chemical storage, PPE, and hazard communication to ensure employee safety.[12][18][19]

Adherence to the procedures outlined in this guide will ensure compliance with the core tenets of these regulations. Always consult your local and institutional EHS guidelines, as they may have additional specific requirements.[5][9]

References

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2023-09-29). Fisher Scientific. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). U.S. Chemical Storage. [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12). Tetra Tech. [Link]

  • Chemical Waste Management Guide. Technion. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems. [Link]

  • Advisory 7.3 - Chemical Waste Disposal. University of Cincinnati EH&S. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • The Complete Beginners Guide to Chemical Disposal. (2022-04-15). Goodway Technologies. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylbenzothiazole-6-boronic acid
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2-Methylbenzothiazole-6-boronic acid
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